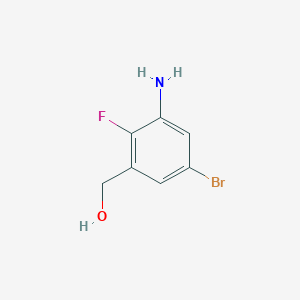
(3-Amino-5-bromo-2-fluorophenyl)methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-Amino-5-bromo-2-fluorophenyl)methanol is an aromatic compound with a unique structure that includes an amino group, a bromine atom, and a fluorine atom attached to a benzene ring, along with a methanol group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-Amino-5-bromo-2-fluorophenyl)methanol typically involves multi-step organic reactions. One common method starts with the bromination of 2-fluoroaniline to introduce the bromine atom at the 5-position. This is followed by the introduction of the methanol group through a nucleophilic substitution reaction. The final step involves the protection and deprotection of the amino group to obtain the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.
化学反应分析
Types of Reactions
(3-Amino-5-bromo-2-fluorophenyl)methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Formation of 3-amino-5-bromo-2-fluorobenzaldehyde or 3-amino-5-bromo-2-fluorobenzoic acid.
Reduction: Formation of 3-amino-5-bromo-2-fluoroaniline.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学研究应用
(3-Amino-5-bromo-2-fluorophenyl)methanol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds with anti-inflammatory or anticancer properties.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
作用机制
The mechanism of action of (3-Amino-5-bromo-2-fluorophenyl)methanol depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the amino, bromo, and fluoro groups can influence the compound’s binding affinity and specificity towards its molecular targets.
相似化合物的比较
Similar Compounds
(3-Bromo-2-fluorophenyl)methanol: Similar structure but lacks the amino group.
(5-Amino-2-bromo-3-fluorophenyl)methanol: Similar structure but with different positions of the amino and fluorine groups.
Uniqueness
(3-Amino-5-bromo-2-fluorophenyl)methanol is unique due to the specific arrangement of its functional groups, which can impart distinct chemical and biological properties. The combination of amino, bromo, and fluoro groups in this particular configuration can result in unique reactivity and interactions compared to other similar compounds.
属性
分子式 |
C7H7BrFNO |
|---|---|
分子量 |
220.04 g/mol |
IUPAC 名称 |
(3-amino-5-bromo-2-fluorophenyl)methanol |
InChI |
InChI=1S/C7H7BrFNO/c8-5-1-4(3-11)7(9)6(10)2-5/h1-2,11H,3,10H2 |
InChI 键 |
OJSJRMRYGNETRT-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C=C(C(=C1CO)F)N)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


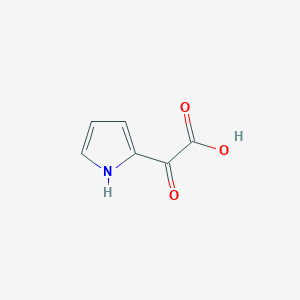
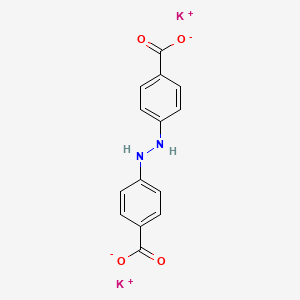
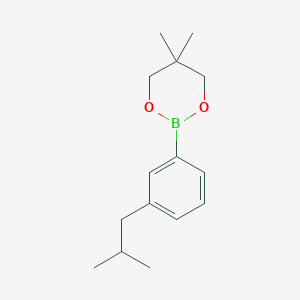

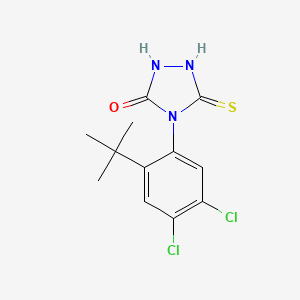
![13-chloro-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene](/img/structure/B12839626.png)
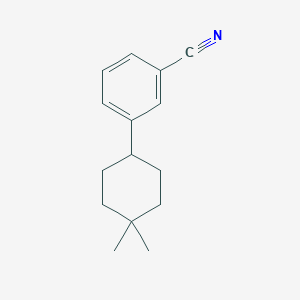
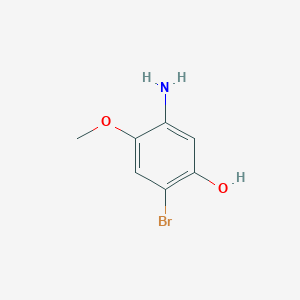
![Lithium;bis(trifluoromethylsulfonyl)azanide;5-oxo-5-[2-(trimethylazaniumyl)ethoxy]pentanoate](/img/structure/B12839646.png)
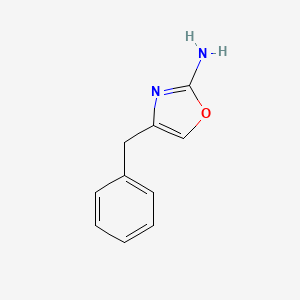
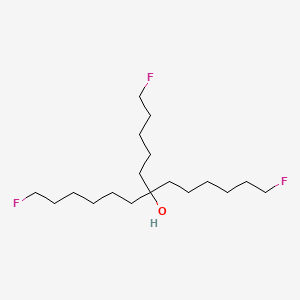
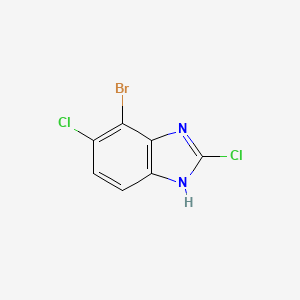
![6,6-dimethyl-2-(6-(1-methyl-1H-pyrazol-4-yl)-2H-benzo[b][1,4]oxazin-4(3H)-yl)-6,7-dihydrothiazolo[5,4-c]pyridin-4(5H)-one](/img/structure/B12839667.png)
![6-chloro-7-fluoro-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B12839673.png)
